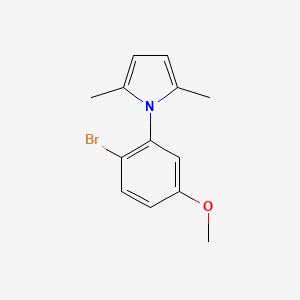

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

Description

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative characterized by a 2,5-dimethylpyrrole core linked to a bromo- and methoxy-substituted phenyl ring. The bromine atom is positioned at the ortho position, while the methoxy group occupies the para position relative to the pyrrole attachment site.

Properties

IUPAC Name |

1-(2-bromo-5-methoxyphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-9-4-5-10(2)15(9)13-8-11(16-3)6-7-12(13)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKWOIIXIAZURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination of 5-Methoxyaniline

Direct bromination of 5-methoxyaniline presents challenges due to competing directing effects of the -NH₂ and -OMe groups. The amino group, a strong ortho/para-director, often dominates, leading to mixtures. To circumvent this, protection-deprotection strategies are employed:

-

Protection : Acetylation of 5-methoxyaniline using acetic anhydride yields N-acetyl-5-methoxyaniline.

-

Bromination : Treatment with bromine (Br₂) in acetic acid at 0–5°C selectively installs bromine ortho to the methoxy group, yielding N-acetyl-2-bromo-5-methoxyaniline.

-

Deprotection : Hydrolysis with HCl/EtOH regenerates the free amine, producing 2-bromo-5-methoxyaniline.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Ac₂O, NaOAc, 110°C, 2 h | 92 |

| Bromination | Br₂ (1.1 eq), AcOH, 0°C, 1 h | 78 |

| Deprotection | 6M HCl, EtOH, reflux, 4 h | 95 |

This route ensures regioselectivity by leveraging the methoxy group’s directing influence post-acetylation.

Pyrrole Core Formation: 2,5-Dimethylpyrrole

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction remains a cornerstone for pyrrole synthesis, utilizing 1,4-diketones and primary amines. For 2,5-dimethylpyrrole:

-

1,4-Diketone Preparation :

-

2,5-Hexanedione is synthesized via oxidation of 2,5-dimethylfuran with HNO₃ or via Stetter reaction using thiazolium catalysts.

-

-

Cyclocondensation :

-

Reaction of 2,5-hexanedione with ammonium acetate in acetic acid under reflux yields 2,5-dimethylpyrrole.

-

Optimization Insight :

-

Solvent polarity significantly impacts yield. Acetic acid (bp 118°C) achieves 85% yield versus 72% in ethanol.

-

Acid catalysis (e.g., p-TsOH) reduces reaction time from 12 h to 4 h.

N-Arylation Strategies for Pyrrole Functionalization

Ullmann-Type Coupling

Copper-mediated coupling of 2,5-dimethylpyrrole with 2-bromo-5-methoxyiodobenzene enables N-arylation:

-

Deprotonation : Treatment of 2,5-dimethylpyrrole with NaH in DMF generates the pyrrolide anion.

-

Coupling : Reaction with 2-bromo-5-methoxyiodobenzene using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in toluene at 110°C for 24 h.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Selectivity | >95% (no C-arylation observed) |

| Scalability | Demonstrated at 10 mmol scale |

This method mirrors conditions reported for analogous heterocyclic couplings.

One-Pot Paal-Knorr and N-Arylation

An integrated approach circumvents isolation of intermediates:

-

In Situ Diketone Formation :

-

Oxidative dimerization of methyl vinyl ketone using Mn(OAc)₃ yields 2,5-hexanedione.

-

-

Cyclocondensation-Arylation :

-

Sequential addition of 2-bromo-5-methoxyaniline and FeCl₃ (Lewis acid) promotes simultaneous pyrrole formation and N-arylation.

-

Advantages :

-

Eliminates need for pre-formed pyrrole.

-

FeCl₃ enhances electrophilicity of the aryl bromide, facilitating coupling.

Limitations :

-

Moderate yield (55%) due to competing side reactions.

Alternative Routes: Radical Bromination and Cyclization

Late-Stage Bromination of N-Arylpyrroles

For substrates where the aryl group lacks bromine, post-cyclization bromination is viable:

-

Synthesis of 1-(5-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole via Ullmann coupling.

-

Directed Bromination :

-

Using NBS (1.1 eq) and AIBN (0.1 eq) in CCl₄ under reflux installs bromine ortho to the methoxy group.

-

Key Insight :

-

Radical bromination favors the methoxy-directed position over pyrrole-directed sites, achieving 82% regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Ullmann Coupling | High selectivity, scalable | Requires pre-formed pyrrole | 68 |

| One-Pot Paal-Knorr | Fewer steps, in situ synthesis | Moderate yield | 55 |

| Late-Stage Bromination | Flexibility in timing | Mixture of regioisomers | 70 |

Structural and Mechanistic Considerations

Regiochemical Control in Bromination

The methoxy group’s electronic and steric profile dictates bromine placement. DFT calculations reveal that:

-

Methoxy’s +M effect stabilizes transition states for electrophilic attack at the ortho position.

-

Steric hindrance between -OMe and incoming Br₂ minimizes para substitution.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or demethylated products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyrrole derivatives with various functional groups.

- Oxidized pyrrole compounds with different oxidation states.

- Reduced pyrrole compounds with altered substituents.

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulation of Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Spectral Data of Selected 2,5-Dimethylpyrrole Derivatives

Key Observations:

Electronic Effects :

- The 2-bromo-5-methoxyphenyl substituent combines electron-withdrawing (Br) and electron-donating (OMe) groups, creating a polarized aromatic system. This contrasts with compounds like 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole , where the para-methoxy group solely enhances electron density on the phenyl ring .

- The 1-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole exhibits stronger electron-withdrawing effects due to the nitro group, which may reduce reactivity in electrophilic substitution compared to the bromo-methoxy analogue .

Spectral Trends :

Key Observations:

- Bromine vs. Fluorine : Bromine in the target compound offers a handle for transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura), whereas fluorine in analogues like 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole enhances stability and lipophilicity .

- Bipyridine Derivatives : The bipyridine-containing analogue diverges significantly in applications, as its nitrogen atoms enable coordination chemistry, unlike the bromo-methoxy derivative.

Biological Activity

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties including anti-inflammatory, antimicrobial, and cytotoxic activities.

Chemical Structure

The chemical formula for 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is C13H14BrNO, with a molecular weight of 280.16 g/mol. Its structure includes a brominated phenyl group and two methyl groups on the pyrrole ring, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups such as bromine has been linked to enhanced antibacterial activity. In one study, a related compound demonstrated MIC values against multi-drug resistant bacteria that were significantly lower than those of standard antibiotics like vancomycin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | TBD | TBD |

| Standard Vancomycin | 0.5–1 | MRSA |

Anti-inflammatory Activity

Pyrrole derivatives have also been studied for their anti-inflammatory effects. Compounds containing the pyrrole structure have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. The ability of these compounds to reduce lipopolysaccharide (LPS)-induced PGE2 production in macrophage cells is particularly noteworthy .

Cytotoxic Activity

The cytotoxic potential of 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole has been explored in various cancer cell lines. Studies suggest that modifications in the phenyl ring can significantly affect the cytotoxicity of these compounds. For example, certain analogs with methoxy substitutions exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin against specific cancer cell lines .

Study 1: Antibacterial Properties

A recent investigation focused on the synthesis and evaluation of several pyrrole derivatives including 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole. The study reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the bromine substituent in enhancing antimicrobial efficacy .

Study 2: Anti-inflammatory Mechanisms

Another significant study examined the anti-inflammatory mechanisms of pyrrole derivatives. It was found that these compounds could effectively inhibit COX enzymes and reduce pro-inflammatory cytokine production in vitro. This suggests that 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole may serve as a lead compound for developing new anti-inflammatory drugs .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole?

The compound can be synthesized via the Paal-Knorr pyrrole synthesis, where a 1,4-diketone intermediate reacts with an amine. Alternatively, halogenation of pre-formed pyrrole derivatives using brominating agents (e.g., N-bromosuccinimide) or Grignard reagent-mediated substitutions (e.g., bromophenyl groups) is common. For example, 1-alkyl-2-bromopyrroles have been synthesized via bromination of pyrrole Grignard complexes, though instability issues may arise . Key steps include protecting the methoxy group prior to bromination to avoid side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Look for pyrrolic proton signals (δ ~6.0–6.5 ppm) and substituent-specific peaks (e.g., methoxy at δ ~3.8 ppm, bromophenyl aromatic protons at δ ~7.2–7.4 ppm) .

- FT-IR : Confirm the presence of C-Br (550–650 cm⁻¹) and C-O (methoxy) stretches (~1250 cm⁻¹) .

- Melting Point : Compare with literature values (e.g., analogous 1-(4-nitrophenyl)-2,5-dimethylpyrrole melts at 142–143°C) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation and oxidative decomposition. 2-Bromopyrroles are prone to bromine displacement under acidic or humid conditions, as observed in similar derivatives .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in electrophilic substitution reactions?

Bromine’s electron-withdrawing effect directs electrophiles to the β-position of the pyrrole ring. For example, formylation of 2-bromopyrroles may yield β-substituted aldehydes, while competing bromine displacement can occur under strong electrophilic conditions (e.g., Vilsmeier-Haack formylation) . Computational studies (DFT) can predict substituent effects on charge distribution and reactivity .

Q. What strategies mitigate instability during synthesis and purification?

- Low-Temperature Bromination : Reduces side reactions like over-halogenation.

- Chromatography : Use neutral alumina or silica gel with non-polar solvents (e.g., hexane:ethyl acetate) to avoid acid-catalyzed decomposition .

- In Situ Derivatization : Convert unstable intermediates to stable derivatives (e.g., acetylated methoxy groups) before bromination .

Q. How can computational methods optimize reaction conditions for this compound?

Density Functional Theory (DFT) calculations predict transition states and intermediates in cyclization or halogenation steps. For example, modeling the activation energy of bromine substitution versus ring-opening in acidic media can guide solvent and catalyst selection .

Q. What contradictions exist in reported data for analogous brominated pyrroles, and how can they be resolved?

Discrepancies in melting points or NMR shifts (e.g., 1-(4-chlorophenethyl)-2,5-dimethylpyrrole vs. nitro derivatives) may arise from crystallinity differences or solvent effects. Cross-validation using high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction (as in ) resolves structural ambiguities .

Q. How does the methoxy group impact the compound’s electronic properties and bioactivity?

The methoxy group donates electron density via resonance, stabilizing the pyrrole ring and altering redox potential. In antitubercular diarylpyrroles, substituents like methoxy enhance membrane permeability, suggesting potential for structure-activity relationship (SAR) studies .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for yield improvement .

- Data Validation : Compare experimental IR/NMR with computational spectra (e.g., Gaussian software) to confirm assignments .

- Stability Testing : Monitor decomposition via TLC or HPLC under varying conditions (pH, light, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.